2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole
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Overview
Description
2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of phenanthroimidazoles. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which is fused with a phenanthrene moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenanthrene and imidazole precursors.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazole intermediate.
Final Cyclization: The final step involves the cyclization of the intermediate to form the phenanthroimidazole structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenanthrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anti-cancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to DNA and proteins, interfering with cellular processes.
Pathways Involved: It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the phenanthrene moiety.
4-(4-fluorophenyl)-1H-imidazole: Contains a simpler imidazole ring without the phenanthrene fusion.
Uniqueness
2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole is unique due to its fused phenanthrene-imidazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H13FN2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H13FN2/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H,(H,23,24) |
InChI Key |
YSKDKFKLIRCSKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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